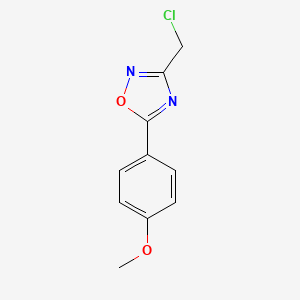

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₁₀H₈ClN₂O₂, with a molecular weight of 226.64 g/mol. The compound is notable for its versatility in medicinal chemistry, particularly as a zinc ion fluorescent probe (TSQ) used to assess pancreatic islet purity . The chloromethyl group enhances reactivity for further functionalization, while the 4-methoxyphenyl moiety contributes electron-donating effects, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYCZBSPYWGGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383885 | |

| Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-31-9 | |

| Record name | 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Methoxybenzohydrazide with Chloroacetic Acid Derivatives

A commonly employed method involves the reaction of 4-methoxybenzohydrazide with chloroacetic acid or its derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization to form the 1,2,4-oxadiazole ring bearing the chloromethyl substituent.

- Reaction conditions : Typically, the reaction is conducted by refluxing 4-methoxybenzohydrazide with chloroacetic acid in the presence of POCl₃, which acts both as a dehydrating agent and a chlorinating reagent to facilitate ring closure and chloromethyl introduction.

- Purification : The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

- Yield : Yields vary depending on precise conditions but are generally moderate to high (up to 85-90%).

Amidoxime and Acyl Chloride Cyclization

Another robust synthetic route involves the reaction of benzamidoximes with chloroacetyl chloride under basic conditions, followed by cyclization to the oxadiazole ring.

- Procedure : The benzamidoxime is dissolved in an aprotic solvent such as dichloromethane (DCM), and triethylamine is added as a base to capture generated HCl. The chloroacetyl chloride is then added dropwise at low temperature (0 °C) to control the reaction rate and minimize side reactions.

- Cyclization step : After formation of the intermediate, the mixture is heated (e.g., reflux in toluene) for several hours (typically 12-24 h) to induce ring closure to the 1,2,4-oxadiazole.

- Yields : This method can achieve yields up to 99% for analogous compounds, indicating high efficiency.

One-Pot Synthesis Using Amidoximes and Carboxylic Acid Esters in Superbase Media

Recent advances have introduced one-pot methods that combine amidoximes and carboxylic acid methyl or ethyl esters in the presence of superbases such as sodium hydroxide in DMSO.

- Advantages : This approach allows synthesis at room temperature, avoids harsh dehydrating agents, and simplifies purification.

- Limitations : Reaction times may be longer (4–24 h), and yields can range from poor to excellent (11–90%), depending on substrate and conditions.

Detailed Reaction Conditions and Parameters

| Method | Starting Materials | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrazide + Chloroacetic acid + POCl₃ | 4-Methoxybenzohydrazide, chloroacetic acid | POCl₃ (dehydrating agent) | Not specified (commonly chlorinated solvents) | Reflux | Several hours | Moderate to high (up to 85-90) | Requires careful handling of POCl₃ |

| Amidoxime + Chloroacetyl chloride + Base | Benzamidoxime, chloroacetyl chloride | Triethylamine or other base | DCM, then toluene for cyclization | 0 °C (addition), then reflux | 12-24 h | Up to 99 | High purity, scalable |

| Amidoxime + Carboxylic acid ester + Superbase | Amidoxime, methyl/ethyl ester | NaOH/DMSO (superbase medium) | DMSO | Room temperature | 4-24 h | 11-90 | One-pot, mild conditions |

Purification and Characterization Techniques

- Purification : Typically involves silica gel column chromatography using hexane/ethyl acetate mixtures (ratios from 90:10 to 95:5) or recrystallization from ethanol or hexane/DCM mixtures.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : ^1H NMR signals confirm the presence of chloromethyl protons (~4.7 ppm) and aromatic protons (7.4–8.1 ppm). ^13C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight (e.g., m/z 224.64 for C10H9ClN2O2).

- Infrared Spectroscopy (IR) : Characteristic oxadiazole ring vibrations and C–Cl stretches (~750 cm⁻¹).

- Melting Point (mp) : Used to assess purity and identity, e.g., mp around 38-40 °C for related compounds.

Industrial Production Considerations

- Scale-up : Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enabling better control of reaction parameters and higher throughput.

- Optimization : Parameters such as solvent choice, base type, temperature, and reaction time are optimized to maximize yield and minimize by-products.

- Purification : Large-scale recrystallization and chromatographic methods are adapted for cost-effectiveness and environmental considerations.

Summary of Key Research Findings

- The cyclization of 4-methoxybenzohydrazide with chloroacetic acid in POCl₃ is a classical, well-documented route yielding the target compound efficiently.

- The amidoxime route with chloroacetyl chloride under base catalysis offers excellent yields and high purity, validated by extensive NMR and MS data.

- One-pot superbase-mediated syntheses provide milder conditions and operational simplicity but may require longer reaction times and exhibit variable yields.

- Reaction parameters such as solvent polarity, base strength, temperature, and reaction time critically influence the efficiency and purity of the final product.

- Analytical techniques including NMR, MS, IR, and chromatographic purity assessments are essential for confirming compound identity and stability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, resulting in the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can target the oxadiazole ring or the substituents, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are employed under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under appropriate conditions.

Major Products Formed

Nucleophilic Substitution: Substituted oxadiazole derivatives with various functional groups.

Oxidation: Oxidized products such as quinones or hydroxylated derivatives.

Reduction: Reduced derivatives with altered functional groups or ring structures.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives as anticancer agents. The compound has shown efficacy against multiple cancer cell lines, demonstrating its potential as a lead compound in cancer therapy.

Case Studies:

- Maftei et al. (2020) synthesized several 1,2,4-oxadiazole derivatives and evaluated their anticancer properties. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer cells. Further modifications led to derivatives with significantly improved activity (IC50 values as low as 0.003 µM), indicating the potential for developing potent anticancer drugs from this scaffold .

- Kucukoglu et al. explored Schiff bases fused with 1,2,4-oxadiazoles and found that some exhibited higher biological potency than established chemotherapeutics like 5-fluorouracil .

Table: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | CXF HT-29 | 92.4 | Maftei et al. |

| Compound 2 | OVXF 899 | 2.76 | Maftei et al. |

| Schiff Base A | Ca9-22 | 137.3 | Kucukoglu et al. |

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been studied for their antimicrobial effects. The presence of halogen and methoxy groups enhances their interaction with microbial targets.

Research Findings:

- Studies have indicated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial applications, the compound has shown promise in other areas:

- Anti-inflammatory Effects: Some derivatives have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

- Neuroprotective Properties: Research suggests potential neuroprotective effects against neurodegenerative diseases through modulation of oxidative stress pathways.

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity compounds suitable for biological testing.

Conclusion and Future Directions

The applications of this compound highlight its significance in medicinal chemistry and drug discovery. Given its promising biological activities and the ongoing research into structural modifications to enhance efficacy and reduce toxicity, this compound may play a crucial role in developing new therapeutics.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety.

- Mechanistic studies to understand the action pathways.

- Development of more potent analogs through systematic modifications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and methoxyphenyl groups can influence its binding affinity and specificity towards these targets. Additionally, the oxadiazole ring may participate in redox reactions or other chemical interactions that contribute to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of analogous 1,2,4-oxadiazoles:

Key Observations:

- Electron-Donating vs.

- Molecular Weight and Lipophilicity: Halogen substituents (Br, Cl, CF₃) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.644 g/mol

- CAS Number : 73217-31-9

- IUPAC Name : this compound

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression and proliferation. For instance, oxadiazoles have shown inhibitory effects on histone deacetylases (HDACs) and carbonic anhydrase (CA), which are implicated in tumor growth and metastasis .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

- Activity Against Bacteria : The compound has shown promising results against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Study on Anticancer Effects

In a study evaluating the anticancer effects of several oxadiazole derivatives, this compound was found to be particularly effective against human cervical carcinoma (HeLa) cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited good activity against monoresistant strains, suggesting potential for further development as an anti-tuberculosis agent .

Q & A

Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, and what critical parameters influence reaction efficiency?

Answer: A widely used method involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, 3-bromobenzohydrazide can react with chloroacetyl chloride in the presence of a base like triethylamine, forming an intermediate that cyclizes to yield the oxadiazole core . Critical parameters include:

- Catalyst/base selection : Triethylamine or Cs₂CO₃ (used in related oxadiazole syntheses) impacts reaction kinetics and purity .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DME) enhance cyclization efficiency .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .

Q. How is the structural identity of this compound validated post-synthesis?

Answer: Validation relies on multi-technique characterization:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass spectrometry : HRMS-ESI provides exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 279.05 for C₁₀H₈ClN₂O₂) .

- Chromatography : TLC or HPLC monitors purity, with Rf values calibrated against standards .

Q. What spectroscopic techniques are essential for analyzing the compound’s stability under varying conditions?

Answer:

- FTIR : Tracks degradation (e.g., loss of C-Cl stretch at ~750 cm⁻¹) under thermal stress .

- UV-Vis : Monitors absorbance shifts caused by hydrolytic cleavage of the oxadiazole ring .

- X-ray crystallography : Resolves structural integrity in solid-state formulations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

Answer:

- Molecular docking : Predicts binding modes with targets like TIP47 (apoptosis-related protein) or nuclear receptors (e.g., FXR/PXR) . Software such as AutoDock Vina evaluates interactions (e.g., hydrogen bonding with methoxyphenyl groups) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl vs. methoxy groups) with bioactivity .

- MD simulations : Assess compound stability in biological matrices (e.g., serum albumin binding) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Answer:

- Cell-line-specific assays : Compare cytotoxicity profiles (e.g., IC₅₀ in T47D vs. MX-1 cancer cells) to identify metabolic or receptor heterogeneity .

- Mechanistic studies : Flow cytometry (cell-cycle arrest in G₁ phase) and caspase-3 activation assays differentiate apoptosis from necrosis .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., IGF II receptor pathways) linked to resistance .

Q. How are structure-activity relationship (SAR) studies systematically conducted for this compound?

Answer:

- Substituent variation : Replace the chloromethyl group with pyridyl or styryl moieties to assess steric/electronic effects .

- Bioisosteric replacements : Swap oxadiazole with triazole rings to improve metabolic stability .

- In vivo validation : Prioritize derivatives with >90% tumor growth inhibition in xenograft models (e.g., MX-1) .

Q. What methodologies identify the molecular targets of this compound in complex biological systems?

Answer:

- Photoaffinity labeling : Covalently link a photoactive probe (e.g., benzophenone-tagged derivative) to isolate target proteins via SDS-PAGE .

- Pull-down assays : Use biotinylated analogs to capture interacting proteins (e.g., TIP47) for LC-MS/MS identification .

- CRISPR-Cas9 screens : Knockout candidate genes to confirm functional target roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.